molecular formula C7H3Cl2F2NO B6300230 3,5-Dichloro-2,4-difluorobenzamide CAS No. 101513-83-1

3,5-Dichloro-2,4-difluorobenzamide

Cat. No.: B6300230
CAS No.: 101513-83-1
M. Wt: 226.00 g/mol
InChI Key: MUZBUPSZMGQWMU-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a benzene ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2,4-difluorobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,4-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,4-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-2,4-difluorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2,4-difluoronitrobenzene
  • 3,5-Dichloro-2,4-difluoroaniline
  • 3,5-Dichloro-2,4-difluorobenzonitrile

Uniqueness

3,5-Dichloro-2,4-difluorobenzamide is unique due to its specific combination of chlorine and fluorine atoms on the benzene ring, along with the amide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3,5-dichloro-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZBUPSZMGQWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

620 ml of concentrated aqueous ammonia solution and 600 ml of water are initially introduced, 458 g (2 moles) of 3,5-dichloro-2,4-difluorobenzoyl fluoride are added dropwise at 40°-50°, and then the mixture is stirred at 50° for 30 minutes. The precipitate is filtered off with suction, washed with water and dried. 408 g (90% of theory) of 3,5-dichloro-2,4-difluorobenzamide of melting point 163°-164° are obtained.
Quantity
620 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
458 g
Type
reactant
Reaction Step Two

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